An In-depth Technical Guide to the Structure and Conformation of 1,4-Anhydro-D-xylitol
An In-depth Technical Guide to the Structure and Conformation of 1,4-Anhydro-D-xylitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Anhydro-D-xylitol, a rigid bicyclic sugar alcohol derived from D-xylitol, is a versatile chiral building block in organic synthesis. Its unique structural and conformational properties make it a valuable precursor for the development of novel therapeutic agents, particularly glycosidase inhibitors. This technical guide provides a comprehensive overview of the structure, conformation, and synthesis of 1,4-Anhydro-D-xylitol. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of biologically active molecules.
Introduction
1,4-Anhydro-D-xylitol is a heterocyclic organic compound classified as an anhydropentitol. It is formed from the intramolecular dehydration of D-xylitol, resulting in a stable five-membered tetrahydrofuran ring.[1] This structural feature locks the otherwise flexible carbon backbone of xylitol into a more rigid conformation, which is key to its utility in stereocontrolled synthesis.[1] The presence of multiple stereogenic centers and free hydroxyl groups makes it an ideal scaffold for the synthesis of complex chiral molecules, including analogues of biologically active natural products.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Anhydro-D-xylitol is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₄ | [2][3][4] |
| Molecular Weight | 134.13 g/mol | [2][3][4] |
| CAS Number | 53448-53-6 | [2] |
| Appearance | White crystalline solid | |
| Boiling Point | 160 °C / 0.2 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | [2] |
| logP | -1.90070 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Structure and Conformation
The structure of 1,4-Anhydro-D-xylitol is characterized by a tetrahydrofuran ring fused with the carbon chain of the original xylitol molecule. This bicyclic system significantly reduces the conformational flexibility compared to the linear form of xylitol.
Conformational Analysis
Due to the lack of specific experimental data for 1,4-Anhydro-D-xylitol, a detailed table of bond lengths, bond angles, and torsional angles cannot be provided at this time. However, computational modeling and further experimental studies using X-ray crystallography and NMR spectroscopy would be necessary to fully elucidate its precise three-dimensional structure and conformational dynamics in different environments.
Synthesis of 1,4-Anhydro-D-xylitol
The most common method for the synthesis of 1,4-Anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.
Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol
Objective: To synthesize 1,4-Anhydro-D-xylitol from D-xylitol.
Materials:
-
D-xylitol
-
Sulfuric acid (H₂SO₄), concentrated
-
Water, deionized
-
Sodium hydroxide (NaOH) solution, for neutralization
-
Activated charcoal
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, prepare a 5% (v/v) aqueous solution of sulfuric acid.
-
Add D-xylitol to the acidic solution.
-
Heat the mixture to 135 °C for approximately 45 minutes with stirring.
-
Monitor the reaction progress (e.g., by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of ~7.
-
Add activated charcoal to decolorize the solution and stir for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove the charcoal.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 1,4-Anhydro-D-xylitol as a viscous liquid.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1,4-Anhydro-D-xylitol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,4-Anhydro-D-xylitol.
NMR Spectroscopy
General Experimental Protocol for NMR Analysis:
Objective: To acquire ¹H and ¹³C NMR spectra of 1,4-Anhydro-D-xylitol for structural and conformational analysis.
Materials:
-
1,4-Anhydro-D-xylitol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Dissolve the 1,4-Anhydro-D-xylitol sample in the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube to a height of approximately 4-5 cm.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling).
-
For detailed conformational analysis, acquire two-dimensional NMR spectra, such as COSY (for ¹H-¹H correlations), HSQC (for ¹H-¹³C one-bond correlations), HMBC (for ¹H-¹³C long-range correlations), and NOESY or ROESY (for through-space proton-proton correlations).
-
Process and analyze the acquired spectra to assign all proton and carbon signals and to extract coupling constants and NOE intensities.
Workflow for NMR Analysis:
Caption: General workflow for NMR-based structural and conformational analysis.
Role in Drug Development: Glycosidase Inhibitors
1,4-Anhydro-D-xylitol serves as a crucial starting material for the synthesis of analogues of salacinol, a natural product known for its potent α-glucosidase inhibitory activity.[6] α-Glucosidases are enzymes that break down complex carbohydrates into glucose in the small intestine. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[7]
Mechanism of α-Glucosidase Inhibition by Salacinol Analogues
Salacinol and its analogues, which can be synthesized from 1,4-Anhydro-D-xylitol derivatives, act as competitive inhibitors of α-glucosidases.[6][7] They mimic the structure of the natural carbohydrate substrates and bind to the active site of the enzyme, thereby preventing the hydrolysis of dietary carbohydrates.
Signaling Pathway of α-Glucosidase Inhibition:
Caption: Inhibition of α-glucosidase by salacinol analogues.
Conclusion
1,4-Anhydro-D-xylitol is a molecule of significant interest in carbohydrate chemistry and drug development. Its rigid, chiral structure makes it an excellent starting point for the synthesis of complex and biologically active molecules. While a detailed experimental determination of its conformation is still needed in the public domain, its synthetic accessibility and proven utility as a chiral building block underscore its importance. Further research into the structural and biological properties of 1,4-Anhydro-D-xylitol and its derivatives is likely to open up new avenues for the development of novel therapeutics.
References
- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,4-Anhydro-D-xylitol | 53448-53-6 | MA16603 | Biosynth [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Zwitterionic glycosidase inhibitors: salacinol and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking and SAR studies of salacinol derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
